molecular formula C8H11NO4 B14061713 (2S)-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid

(2S)-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid

Cat. No.: B14061713
M. Wt: 185.18 g/mol
InChI Key: VTAARTQTOOYTES-CIOAWHLLSA-N
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Description

(2S)-2-aminobicyclo[310]hexane-2,6-dicarboxylic acid is a unique bicyclic compound characterized by its rigid structure and the presence of both amino and carboxylic acid functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid typically involves the annulation of cyclopropenes with aminocyclopropanes. This (3 + 2) annulation reaction is highly diastereoselective and can be catalyzed using either organic or iridium photoredox catalysts under blue LED irradiation . The reaction conditions are optimized to achieve high yields and the formation of the desired bicyclic structure.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger-scale reactions and ensuring the availability of high-purity starting materials.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The carboxylic acid groups can be reduced to alcohols or aldehydes.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like acyl chlorides and anhydrides are used for acylation reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as nitro derivatives, alcohols, aldehydes, and amides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(2S)-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is used in the study of enzyme mechanisms and as a ligand in protein-ligand binding studies.

    Industry: The compound is used in the development of new materials and as a precursor for the synthesis of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2S)-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The rigid bicyclic structure allows for precise binding to these targets, influencing their activity and leading to various biological effects. The amino and carboxylic acid groups play crucial roles in these interactions, forming hydrogen bonds and ionic interactions with the target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S)-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid is unique due to its specific combination of a rigid bicyclic structure and the presence of both amino and carboxylic acid functional groups. This combination allows for versatile chemical reactivity and the potential for precise interactions with biological targets, making it a valuable compound in various fields of research.

Properties

Molecular Formula

C8H11NO4

Molecular Weight

185.18 g/mol

IUPAC Name

(2S)-2-aminobicyclo[3.1.0]hexane-2,6-dicarboxylic acid

InChI

InChI=1S/C8H11NO4/c9-8(7(12)13)2-1-3-4(5(3)8)6(10)11/h3-5H,1-2,9H2,(H,10,11)(H,12,13)/t3?,4?,5?,8-/m0/s1

InChI Key

VTAARTQTOOYTES-CIOAWHLLSA-N

Isomeric SMILES

C1C[C@](C2C1C2C(=O)O)(C(=O)O)N

Canonical SMILES

C1CC(C2C1C2C(=O)O)(C(=O)O)N

Origin of Product

United States

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